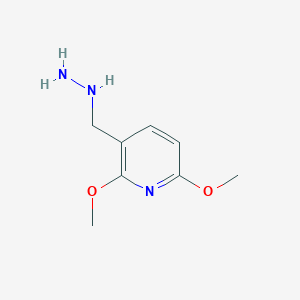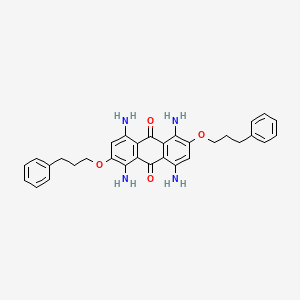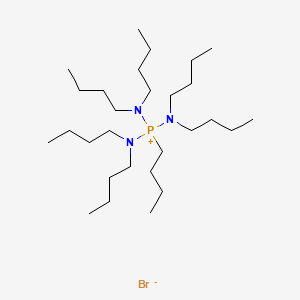
Butyltris(dibutylamino)phosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyltris(dibutylamino)phosphonium bromide is a tertiary phosphine compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonium cation with three dibutylamino groups and a butyl group, paired with a bromide anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butyltris(dibutylamino)phosphonium bromide typically involves the reaction of a phosphine precursor with dibutylamine and butyl bromide. One common method is the quaternization of tris(dibutylamino)phosphine with butyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Butyltris(dibutylamino)phosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide anion is replaced by other nucleophiles.
Oxidation Reactions: The phosphonium cation can be oxidized to form phosphine oxides under specific conditions.
Reduction Reactions: The compound can be reduced to form phosphines with lower oxidation states.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and thiolates.
Oxidizing Agents: Oxidation reactions often involve agents such as hydrogen peroxide or oxygen.
Reducing Agents: Reduction reactions may use agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Oxidation Products: Phosphine oxides are the primary products of oxidation reactions.
Reduction Products: Reduced phosphines are the main products of reduction reactions.
Wissenschaftliche Forschungsanwendungen
Butyltris(dibutylamino)phosphonium bromide has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: The compound is employed in the synthesis of advanced materials, including ionic liquids and polymers.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of butyltris(dibutylamino)phosphonium bromide involves its interaction with various molecular targets. The phosphonium cation can interact with nucleophilic sites on biomolecules or catalysts, facilitating chemical transformations. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile reagent in both organic and inorganic chemistry.
Vergleich Mit ähnlichen Verbindungen
Tris(dibutylamino)phosphine: Similar in structure but lacks the butyl group and bromide anion.
Tetrabutylphosphonium Bromide: Contains four butyl groups instead of dibutylamino groups.
Triphenylphosphonium Bromide: Contains phenyl groups instead of butyl and dibutylamino groups.
Uniqueness: Butyltris(dibutylamino)phosphonium bromide is unique due to its combination of butyl and dibutylamino groups, which impart distinct chemical properties. This combination allows for specific interactions and reactivity patterns that are not observed in other phosphonium compounds.
Eigenschaften
CAS-Nummer |
73790-36-0 |
|---|---|
Molekularformel |
C28H63BrN3P |
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
butyl-tris(dibutylamino)phosphanium;bromide |
InChI |
InChI=1S/C28H63N3P.BrH/c1-8-15-22-29(23-16-9-2)32(28-21-14-7,30(24-17-10-3)25-18-11-4)31(26-19-12-5)27-20-13-6;/h8-28H2,1-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UBNYLJTYNNZRLJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCN(CCCC)[P+](CCCC)(N(CCCC)CCCC)N(CCCC)CCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



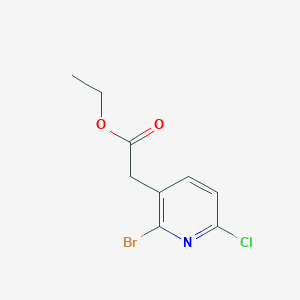

![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)
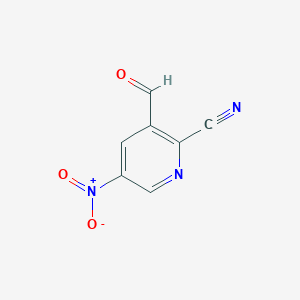
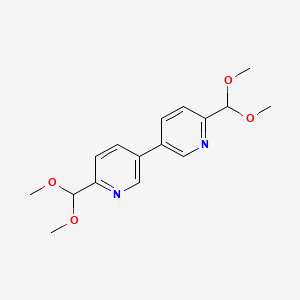
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
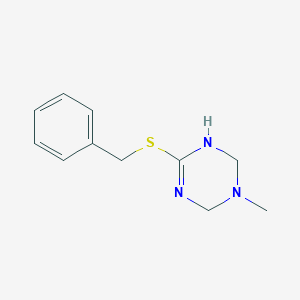

![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)
